molecular formula C12H10BrF2N B3042532 1-(2,6-Difluorobenzyl)pyridinium bromide CAS No. 646497-96-3

1-(2,6-Difluorobenzyl)pyridinium bromide

Cat. No.: B3042532
CAS No.: 646497-96-3
M. Wt: 286.11 g/mol
InChI Key: QLNLCIVSWWOIQU-UHFFFAOYSA-M
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Description

1-(2,6-Difluorobenzyl)pyridinium bromide is an organic compound with the molecular formula C12H10BrF2N. It is a derivative of pyridine, where the pyridinium ion is substituted with a 2,6-difluorobenzyl group.

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzyl)pyridinium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Difluorobenzyl bromide+Pyridine1-(2,6-Difluorobenzyl)pyridinium bromide\text{2,6-Difluorobenzyl bromide} + \text{Pyridine} \rightarrow \text{this compound} 2,6-Difluorobenzyl bromide+Pyridine→1-(2,6-Difluorobenzyl)pyridinium bromide

The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

1-(2,6-Difluorobenzyl)pyridinium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .

Scientific Research Applications

1-(2,6-Difluorobenzyl)pyridinium bromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: It serves as a probe in studying biological systems and interactions at the molecular level.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(2,6-Difluorobenzyl)pyridinium bromide can be compared with other pyridinium derivatives, such as:

    1-Benzylpyridinium bromide: Lacks the fluorine atoms, which may result in different reactivity and biological activity.

    1-(2,4-Difluorobenzyl)pyridinium bromide: Similar but with fluorine atoms in different positions, affecting its chemical properties.

    1-(2,6-Dichlorobenzyl)pyridinium bromide:

The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical behavior and potential advantages in specific applications.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N.BrH/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLCIVSWWOIQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=C(C=CC=C2F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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